molecular formula C13H8Cl2O2 B6378677 MFCD18314818 CAS No. 1261950-36-0

MFCD18314818

Cat. No.: B6378677
CAS No.: 1261950-36-0
M. Wt: 267.10 g/mol
InChI Key: NZCSUYNZRWSBDZ-UHFFFAOYSA-N
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Description

These compounds are frequently explored for their pharmaceutical and agrochemical applications due to their bioactivity and synthetic versatility .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-3-4-11(12(15)6-10)8-1-2-9(7-16)13(17)5-8/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCSUYNZRWSBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685279
Record name 2',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-36-0
Record name 2',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18314818” involves multiple steps, including the selection of appropriate starting materials and reaction conditions. The synthetic route typically includes:

    Step 1: Selection of precursor compounds that provide the necessary functional groups.

    Step 2: Application of specific catalysts and solvents to facilitate the reaction.

    Step 3: Control of temperature and pressure to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk Handling: Efficient handling of raw materials to ensure consistent quality.

    Automation: Use of automated systems to monitor and control reaction parameters.

    Purification: Implementation of purification techniques such as distillation, crystallization, or chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions: “MFCD18314818” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions often involve the use of catalysts such as palladium or nickel.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

“MFCD18314818” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development and disease treatment.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD18314818” involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.

    Affecting Gene Expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of MFCD18314818 analogs from the evidence:

Parameter CAS 918538-05-3 CAS 1046861-20-4 CAS 428854-24-4 CAS 54198-89-9
Molecular Formula C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₁₇H₁₅FN₈ C₅H₅ClN₂
Molecular Weight 188.01 235.27 350.35 128.56
Log Po/w (XLOGP3) N/A 2.15 N/A N/A
Solubility (mg/mL) 0.24 (ESOL) 0.24 (ESOL) N/A 0.69 (ESOL)
Bioavailability Score 0.55 0.55 N/A 0.55
TPSA (Ų) 41.3 40.46 N/A 28.3
Hazard Statements H315-H319-H335 H302 H302-H315-H319-H335 H302-H315-H319-H335

Key Observations :

  • CAS 918538-05-3 exhibits high halogen content (Cl₂), contributing to its low solubility (0.24 mg/mL) and moderate bioavailability .
  • CAS 1046861-20-4 contains a boronic acid group, enhancing its polarity (TPSA = 40.46 Ų) but limiting BBB permeability .
  • CAS 54198-89-9 shows superior solubility (0.69 mg/mL) due to its simpler pyrimidine scaffold .

Critical Discussion of Limitations

  • Data Gaps : this compound’s exact structure-activity relationship remains undefined due to insufficient experimental data in the evidence.
  • Contradictions : Variability in solubility predictions (e.g., Log S discrepancies between ESOL and SILICOS-IT models for CAS 1046861-20-4) complicates formulation strategies .
  • Synthetic Challenges : Multi-step syntheses (e.g., CAS 428854-24-4) raise cost and scalability concerns .

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